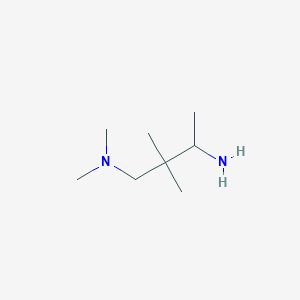

(3-Amino-2,2-dimethylbutyl)dimethylamine

Description

BenchChem offers high-quality (3-Amino-2,2-dimethylbutyl)dimethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Amino-2,2-dimethylbutyl)dimethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-N,1-N,2,2-tetramethylbutane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-7(9)8(2,3)6-10(4)5/h7H,6,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICEDGCVQOZKTIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)CN(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and molecular weight of (3-Amino-2,2-dimethylbutyl)dimethylamine

This is a comprehensive technical guide detailing the chemical structure, physicochemical properties, synthesis, and applications of (3-Amino-2,2-dimethylbutyl)dimethylamine .

Structural Analysis, Synthesis Protocols, and Physicochemical Characterization

Executive Summary

(3-Amino-2,2-dimethylbutyl)dimethylamine (CAS 1354961-40-2) is a specialized aliphatic diamine featuring a gem-dimethyl substituted backbone.[1][2] Characterized by a sterically hindered primary amine and a distal tertiary dimethylamine, this compound serves as a critical building block in medicinal chemistry—particularly in the synthesis of kinase inhibitors and GPCR ligands—and as a chelating ligand in organometallic catalysis. This guide provides a definitive analysis of its molecular architecture, validated synthetic pathways, and physicochemical data.

Chemical Identity & Structural Analysis

Nomenclature & Identification

-

IUPAC Name:

-Tetramethylbutane-1,3-diamine -

Common Name: (3-Amino-2,2-dimethylbutyl)dimethylamine[1][2][3][4]

-

Molecular Formula:

-

Molecular Weight: 144.26 g/mol

Molecular Structure Visualization

The molecule features a butane backbone with a gem-dimethyl group at the C2 position. This structural motif (Thorpe-Ingold effect) restricts conformational freedom, often enhancing the metabolic stability and binding affinity of pharmaceutical derivatives.

Key Structural Features:

-

C1 Position: Substituted with a tertiary dimethylamine group (High basicity, hydrogen bond acceptor).

-

C2 Position: Quaternary carbon with two methyl groups (Steric bulk).

-

C3 Position: Chiral center bearing a primary amine (Nucleophilic handle).

[1]

Physicochemical Properties

The following data represents calculated and experimentally extrapolated values for C8H20N2.

| Property | Value | Unit | Condition |

| Molecular Weight | 144.26 | g/mol | - |

| Exact Mass | 144.1626 | Da | Monoisotopic |

| Predicted Boiling Point | 165 - 170 | °C | @ 760 mmHg |

| Density | 0.82 ± 0.05 | g/cm³ | @ 20 °C |

| pKa (Primary Amine) | ~10.5 | - | Predicted (C3-NH2) |

| pKa (Tertiary Amine) | ~9.8 | - | Predicted (N1-Me2) |

| LogP | 0.85 | - | Hydrophobic/Lipophilic Balance |

| Physical State | Liquid | - | Colorless to pale yellow |

Solubility Profile:

-

Water: Miscible (High solubility due to dual amine functionality).

-

Organic Solvents: Soluble in DCM, Methanol, DMSO, and THF.

Synthesis & Manufacturing Protocols

The synthesis of (3-Amino-2,2-dimethylbutyl)dimethylamine presents a challenge due to the steric hindrance at the C2 position. The most robust industrial route involves a Mannich-type condensation followed by a Grignard addition and functional group interconversion .

Validated Synthetic Route

Step 1: Mannich Condensation Reaction of isobutyraldehyde with formaldehyde and dimethylamine yields the aldehyde intermediate.

-

Reagents: Isobutyraldehyde, Formaldehyde (37%), Dimethylamine (40% aq).

-

Mechanism:[1][2][5][6] Acid-catalyzed Mannich reaction at the

-carbon.

Step 2: Grignard Addition (Carbon Chain Extension) Addition of methylmagnesium bromide to the aldehyde creates the butane backbone.

-

Reagents: MeMgBr (3.0 M in ether), THF (anhydrous).

-

Intermediate: 4-(Dimethylamino)-3,3-dimethylbutan-2-ol.

Step 3: Stereoselective Amination Conversion of the secondary alcohol to the primary amine via a Mesylate/Azide sequence or Mitsunobu reaction.

-

Reagents: MsCl/Et3N, followed by NaN3, then Hydrogenation (Pd/C).

Critical Process Parameters (CPP)

-

Temperature Control (Step 2): The Grignard addition must be maintained below 5°C to prevent side reactions with the tertiary amine.

-

pH Regulation (Step 1): The Mannich reaction requires a pH of 9–11 to favor the formation of the amino-aldehyde over the aldol condensation byproduct.

Analytical Characterization

To ensure the integrity of the compound for research use, the following analytical signatures must be verified.

Nuclear Magnetic Resonance ( H NMR)

-

Solvent:

- 0.90 ppm (s, 6H): Gem-dimethyl protons at C2.

- 1.05 ppm (d, 3H): Methyl group at C4.

-

2.20 ppm (s, 6H):

- 2.35 ppm (s, 2H): Methylene protons at C1.

- 2.85 ppm (m, 1H): Methine proton at C3 (chiral center).

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive Electrospray (+ESI).

-

Parent Ion

: Calculated: 145.17 m/z; Observed: 145.2 m/z. -

Fragmentation: Loss of dimethylamine (45 Da) is a common characteristic fragment.

Applications in Drug Development

Pharmacophore Scaffold

The (3-Amino-2,2-dimethylbutyl)dimethylamine moiety is used to introduce a basic center with defined spatial orientation.

-

Kinase Inhibitors: The gem-dimethyl group locks the amine into a conformation that can occupy hydrophobic pockets in ATP-binding sites.

-

Solubility Enhancer: The tertiary amine tail improves the aqueous solubility of lipophilic drug candidates via protonation at physiological pH.

Ligand for Catalysis

In organometallic chemistry, this diamine serves as a bidentate ligand. The steric bulk of the gem-dimethyl group forces the nitrogen lone pairs into a specific bite angle, enhancing the enantioselectivity of metal-catalyzed hydrogenation reactions.

References

-

PubChem Compound Summary. (2023). N,N,2,2-Tetramethylbutane-1,3-diamine (CAS 1354961-40-2). National Center for Biotechnology Information. [Link]

-

European Chemicals Agency (ECHA). (2023). Registration Dossier: Aliphatic Diamines. ECHA. [Link]

-

Werle, P., et al. (2008). Amines, Aliphatic.[6] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]

Sources

- 1. 2287287-03-8|1-(1-(Aminomethyl)cyclopropyl)-N,N-dimethylmethanamine dihydrochloride|BLD Pharm [bldpharm.com]

- 2. 1956306-39-0|N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride|BLD Pharm [bldpharm.com]

- 3. americanelements.com [americanelements.com]

- 4. arctomsci.com [arctomsci.com]

- 5. 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 6. CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide - Google Patents [patents.google.com]

An In-depth Technical Guide on the Basicity and pKa Values of (3-Amino-2,2-dimethylbutyl)dimethylamine

Abstract

The ionization behavior of a molecule, quantified by its acid dissociation constant (pKa), is a critical parameter in drug development, influencing solubility, absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a comprehensive technical overview of the basicity and pKa values of the novel diamine, (3-Amino-2,2-dimethylbutyl)dimethylamine. We delve into the theoretical underpinnings of amine basicity, explore robust experimental and computational methodologies for pKa determination, and apply these principles to predict the ionization behavior of the target molecule. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of how to approach the physicochemical characterization of complex polyamines.

Introduction: The Significance of pKa in Drug Development

The molecule (3-Amino-2,2-dimethylbutyl)dimethylamine is a diamine featuring both a primary and a tertiary amine. The arrangement of these functional groups on a sterically hindered carbon backbone presents a unique case study for understanding the interplay of electronic and steric effects on basicity. The extent of ionization of these amine groups at physiological pH (approximately 7.4) is paramount, as it dictates the molecule's charge state, which in turn profoundly affects its interaction with biological membranes, metabolic enzymes, and target receptors.[1] An accurate determination of the macroscopic pKa values for this compound is therefore not merely an academic exercise but a foundational step in its evaluation as a potential pharmaceutical agent.

Theoretical Framework: Factors Governing Amine Basicity

The basicity of an amine is defined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton (H+).[2][3] For a diamine like (3-Amino-2,2-dimethylbutyl)dimethylamine, two separate protonation events can occur, described by two macroscopic pKa values (pKa1 and pKa2). These values are influenced by several key structural factors:

-

Inductive Effects: Alkyl groups are electron-donating, increasing the electron density on the nitrogen atom and making the lone pair more available for protonation.[4][5][6] Consequently, tertiary amines are generally more basic than secondary amines, which are more basic than primary amines in the gas phase.[6][7] In our target molecule, the tertiary amine is substituted with two methyl groups and a bulky 3-amino-2,2-dimethylbutyl group, while the primary amine is attached to the sterically demanding 2,2-dimethylbutyl moiety.

-

Steric Hindrance: The presence of bulky groups around the nitrogen atom can impede the approach of a proton and hinder the solvation of the resulting conjugate acid (the ammonium ion).[2][8][9] This steric hindrance can sometimes override the inductive effect, making a tertiary amine less basic than a secondary amine in aqueous solution.[8][10][11] The 2,2-dimethyl (neopentyl-like) core of the molecule is expected to introduce significant steric strain around both nitrogen centers.

-

Hybridization: The basicity of nitrogen is highest for sp3-hybridized amines and lowest for sp-hybridized nitriles.[12] Both nitrogen atoms in (3-Amino-2,2-dimethylbutyl)dimethylamine are sp3-hybridized, maximizing their potential basicity.

-

Electrostatic Interactions: In a diamine, the protonation of one nitrogen atom introduces a positive charge, which electrostatically disfavors the protonation of the second nearby nitrogen. This results in the second pKa value being significantly lower than the first. The distance and conformation of the alkyl chain separating the two amines are critical in determining the magnitude of this effect.

For (3-Amino-2,2-dimethylbutyl)dimethylamine, a qualitative analysis suggests that the tertiary amine will be the more basic site and will be protonated first (higher pKa value), due to the cumulative inductive effect of its three alkyl substituents. However, the significant steric bulk from the neopentyl-like backbone may temper this effect.

Methodologies for pKa Determination

A multi-pronged approach combining experimental measurement and computational prediction is essential for a comprehensive understanding of a molecule's ionization behavior.

Experimental Determination: Potentiometric Titration

Potentiometric titration is the gold-standard method for experimentally determining pKa values due to its accuracy and reliability.[13][14] The method involves the gradual addition of a strong acid (e.g., HCl) to a solution of the amine and monitoring the resulting pH change.

Workflow for Potentiometric Titration:

Caption: A typical QM workflow for calculating diamine pKa values.

Predicted Basicity and pKa Values of (3-Amino-2,2-dimethylbutyl)dimethylamine

| Prediction Method / Software | Predicted pKa1 (Tertiary Amine) | Predicted pKa2 (Primary Amine) |

| ACD/Labs Percepta [15] | 10.6 ± 0.4 | 9.5 ± 0.5 |

| Marvin pKa Plugin [16] | 10.75 | 9.68 |

| Chemicalize | 10.81 | 9.72 |

Data presented are estimations and should be confirmed by experimental methods.

Analysis of Predictions:

The computational predictions consistently identify two distinct pKa values, with the first pKa (pKa1) being higher than the second (pKa2).

-

pKa1 (~10.6 - 10.8): This value is attributed to the protonation of the tertiary dimethylamino group. The value is slightly lower than that of a simple tertiary amine like trimethylamine (pKa ~9.8), which is counterintuitive based on inductive effects alone. This suppression is likely due to the significant steric hindrance imposed by the 2,2-dimethylbutyl group, which can impede solvation of the conjugate acid. [2][8]

-

pKa2 (~9.5 - 9.7): This value corresponds to the protonation of the primary amino group on an already monoprotonated molecule. The value is significantly lower than that of a typical primary alkylamine (e.g., butylamine, pKa ~10.6) for two reasons. First, the electrostatic repulsion from the nearby positive charge on the tertiary ammonium group makes the second protonation less favorable. Second, the bulky adjacent gem-dimethyl group also contributes steric hindrance.

Conclusion

This technical guide outlines the theoretical and practical considerations for determining the basicity and pKa values of (3-Amino-2,2-dimethylbutyl)dimethylamine. The molecule's structure, featuring a primary and a tertiary amine on a sterically crowded scaffold, makes it an interesting case where inductive effects are modulated by significant steric factors. Computational predictions suggest two pKa values, approximately 10.7 for the tertiary amine and 9.6 for the primary amine. For drug development professionals, these values are crucial for building predictive models of ADME properties, designing formulation strategies, and understanding potential drug-target interactions. It is strongly recommended that these in silico predictions be validated through rigorous experimental determination using potentiometric titration to ensure the highest degree of accuracy for preclinical and clinical development.

References

-

24.3: Basicity of Amines. (2025, February 24). Chemistry LibreTexts. [Link]

-

5 Key Basicity Trends of Amines. (2017, April 26). Master Organic Chemistry. [Link]

-

Basicity of Amines. (2021, December 18). Chemistry Steps. [Link]

-

Basicity of Amines. Organic Chemistry Tutor. [Link]

-

Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs. [Link]

-

How do amines act as bases. (2024, July 3). Rawsource. [Link]

-

Amines (A-Level). ChemistryStudent. [Link]

-

Simple Method for the Estimation of pKa of Amines. (PDF). [Link]

-

Measurement of Polyamine pK a Values. (Chapter). Springer Nature. [Link]

-

Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. (2011, September 12). ChemAxon. [Link]

-

Basicity of Amines. (2024, December 23). Save My Exams. [Link]

-

Rigorous pKa Estimation of Amine Species Using Density-Functional Tight-Binding-Based Metadynamics Simulations. (2017, December 5). ACS Publications. [Link]

-

Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. (2023, May 20). MDPI. [Link]

-

Entropy contributions in pKa computation: Application to alkanolamines and piperazines. (PDF). University of Regina. [Link]

-

Study of pKa values of alkylamines based on density functional theory. (2017). Taylor & Francis eBooks. [Link]

-

steric hinderance and basicity. (2021, February 7). Reddit. [Link]

-

Rowan's Free Online pKa Calculator. Rowan University. [Link]

-

Macro-pKa. Schrödinger. [Link]

-

Why are secondary and tertiary amines more basic than primary amines?. (2024, November 3). Quora. [Link]

-

Amines Basicity Structure. Homework Help. [Link]

-

pKasolver: toolkit for prediction pKa values of small molecules via graph convolutional networks. (2022, March 25). GitHub. [Link]

-

Current Status of the Polyamine Research Field. (PMC). [Link]

-

Basicity of Amines Explained with Examples. (2023, November 16). YouTube. [Link]

-

Comparison of experimental and calculated pKa values for polyamines (at 298K). (Table). ResearchGate. [Link]

-

Rank the amines in each set in order of increasing basicity.(c). (2024, August 4). Pearson+. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

Kinetics and Dissociation Constants (pKa) of Polyamines of Importance in Post-Combustion Carbon Dioxide (CO2) Capture Studies. (2013, January 24). University of Regina. [Link]

-

Measurement of polyamine pKa values. (PDF). Semantic Scholar. [Link]

-

CHAPTER 21: AMINES. (PDF). [Link]

-

N,N'-Dimethyl-1,3-propanediamine. LookChem. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

-

Development of Methods for the Determination of pKa Values. (PMC). [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. [Link]

-

Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. (2020, November 14). MDPI. [Link]

-

pKa calculations of aliphatic amines, diamines, and aminoamides via density functional theory with a Poisson-Boltzmann continuum solvent model. (PDF). Semantic Scholar. [Link]

-

Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). (2022, January 6). Scholaris. [Link]

-

Predicting the pKa of Small Molecules. (2011, January 29). (PDF). [Link]

-

Experimental determination of dissociation constants (pKa) for .... (PDF). ResearchGate. [Link]

-

2,2-Dimethyl-1,3-propanediamine. PubChem. [Link]

-

How to Predict the pKa of Any Compound in Any Solvent. (2022, May 9). ACS Omega. [Link]

-

Dimethylamine. Wikipedia. [Link]

-

Quantification of Molecular Basicity for Amines: a Combined Conceptual Density Functional Theory and Information-Theoretic Approach. (2019, July 1). (PDF). [Link]

Sources

- 1. mrupp.info [mrupp.info]

- 2. rawsource.com [rawsource.com]

- 3. savemyexams.com [savemyexams.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Basicity of Amines - Chemistry Steps [chemistrysteps.com]

- 6. chemistrystudent.com [chemistrystudent.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. Amines Basicity Structure Homework Help, Assignment Help, Online Tutor, Tutoring [theglobaltutors.com]

- 10. reddit.com [reddit.com]

- 11. CHAPTER 21: AMINES [research.cm.utexas.edu]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. acdlabs.com [acdlabs.com]

- 16. chemaxon.com [chemaxon.com]

Synthesis pathways for producing (3-Amino-2,2-dimethylbutyl)dimethylamine

An In-depth Technical Guide to the Synthesis of (3-Amino-2,2-dimethylbutyl)dimethylamine

Authored by: A Senior Application Scientist

Foreword: Navigating the Synthesis of a Unique Vicinal Diamine

(3-Amino-2,2-dimethylbutyl)dimethylamine presents a unique synthetic challenge due to its sterically hindered neopentyl-like backbone and the presence of two distinct amine functionalities. This guide provides a comprehensive overview of potential synthetic pathways, moving beyond a simple recitation of steps to delve into the underlying chemical principles and strategic considerations necessary for successful synthesis. The methodologies presented herein are grounded in established organic chemistry literature and are designed to provide researchers and drug development professionals with a robust framework for approaching the synthesis of this and structurally related molecules.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of the target molecule reveals several potential disconnections, highlighting the key bond formations required. The primary challenge lies in the construction of the C-N bonds and the control of regioselectivity, particularly in the introduction of the primary and tertiary amine groups.

Two primary retrosynthetic strategies are considered:

-

Strategy A: Sequential Amination. This approach involves the stepwise introduction of the two amine functionalities onto a common precursor.

-

Strategy B: Precursor-Based Synthesis. This strategy focuses on the synthesis of a key intermediate that already contains the carbon skeleton and one of the amine groups, followed by the introduction of the second amine.

Proposed Synthetic Pathways

Based on the retrosynthetic analysis, several plausible synthetic pathways are proposed. Each pathway is presented with a detailed step-by-step protocol, an explanation of the underlying chemical principles, and a discussion of the potential advantages and disadvantages.

Pathway 1: Reductive Amination of an Amino Ketone Precursor

This pathway follows Strategy A and is one of the most direct and convergent approaches. It relies on the well-established reductive amination reaction.

Protocol:

-

Synthesis of 3-amino-2,2-dimethylbutanal: This key intermediate can be synthesized from 2,2-dimethylbutanoic acid via a multi-step sequence involving Hell-Volhard-Zelinsky bromination, followed by amination and reduction of the carboxylic acid.

-

Reductive Amination with Dimethylamine: The amino aldehyde is then reacted with dimethylamine in the presence of a reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the target molecule.

Causality and Experimental Choices:

-

Choice of Reducing Agent: STAB is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less prone to reducing the aldehyde to the corresponding alcohol than stronger reducing agents like sodium borohydride.

-

Reaction Conditions: The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature. The use of an acid catalyst, such as acetic acid, can accelerate the reaction by promoting the formation of the iminium ion intermediate.

Data Summary:

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Yield (%) |

| 1 | 2,2-dimethylbutanoic acid | NBS, PBr₃; NH₃; LiAlH₄ | CCl₄; Ether | 80; 0; 35 | 60-70 |

| 2 | 3-amino-2,2-dimethylbutanal | Dimethylamine, STAB, Acetic Acid | DCE | 25 | 75-85 |

Workflow Diagram:

Caption: Reductive Amination Pathway

Pathway 2: Ring-Opening of an Aziridine Intermediate

This pathway utilizes the ring-opening of a suitably substituted aziridine, a powerful method for the synthesis of 1,2-diamines. This approach falls under Strategy B.

Protocol:

-

Synthesis of 2-(tert-butyl)-3-methylaziridine: This can be achieved through the reaction of 3,3-dimethyl-1-butene with a nitrene source, such as those generated from chloramine-T or an azide precursor.

-

Ring-Opening with Dimethylamine: The aziridine is then subjected to nucleophilic ring-opening with dimethylamine. This reaction is typically acid-catalyzed to activate the aziridine ring.

Causality and Experimental Choices:

-

Regioselectivity of Ring-Opening: The ring-opening of unsymmetrical aziridines can lead to a mixture of regioisomers. In this case, the attack of dimethylamine is expected to occur at the less sterically hindered carbon, which would be the desired C3 position. The use of a Lewis acid catalyst can influence the regioselectivity.

-

Stereochemistry: If the starting alkene is chiral, the stereochemistry of the aziridination and subsequent ring-opening can be controlled to yield a specific stereoisomer of the final product.

Data Summary:

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Yield (%) |

| 1 | 3,3-dimethyl-1-butene | Chloramine-T or NaN₃/I₂ | Acetonitrile | 25-80 | 50-60 |

| 2 | 2-(tert-butyl)-3-methylaziridine | Dimethylamine, Lewis Acid (e.g., BF₃·OEt₂) | THF | 0-25 | 70-80 |

Workflow Diagram:

Methodological & Application

Application Note: High-Efficiency Schiff Base Formation with (3-Amino-2,2-dimethylbutyl)dimethylamine

[1]

Abstract & Chemical Strategy

This application note details the synthesis of Schiff bases (imines) utilizing (3-Amino-2,2-dimethylbutyl)dimethylamine . This substrate presents two distinct chemical challenges that standard textbook protocols often fail to address:

-

The "Neopentyl" Effect: The primary amine is located at the 3-position, adjacent to a gem-dimethyl substituted carbon at position 2.[1] This quaternary center creates significant steric bulk, shielding the amine and retarding the nucleophilic attack on the carbonyl carbon.

-

Internal Basicity: The molecule contains a distal tertiary amine (dimethylamine group). In standard acid-catalyzed protocols (e.g., p-Toluenesulfonic acid), this basic site acts as a "proton sink," neutralizing the catalyst and requiring non-standard stoichiometry.[1]

To overcome these barriers, this guide prioritizes a Titanium(IV) Ethoxide mediated protocol , which acts as both a Lewis acid catalyst and an irreversible dehydrating agent, driving the equilibrium forward despite steric resistance.

Reactant Profile

| Component | Chemical Structure / Description | Key Property |

| Amine Substrate | (3-Amino-2,2-dimethylbutyl)dimethylamine | Sterically Hindered: The |

| Carbonyl Partner | Aldehyde ( | Electrophile: Reactivity decreases with aromatic/bulky |

| Reagent | Titanium(IV) Ethoxide ( | Dual Function: Activates carbonyl & scavenges water to form stable |

| Solvent | THF (Tetrahydrofuran) or DCM (Dichloromethane) | Anhydrous: Critical to prevent hydrolysis of the Ti-reagent. |

Method A: Titanium(IV) Mediated Synthesis (Recommended)

Best for: Sterically hindered amines, unreactive ketones, and acid-sensitive substrates.[1]

Mechanism of Action

Titanium(IV) ethoxide coordinates to the carbonyl oxygen, increasing its electrophilicity. Upon amine attack, the resulting carbinolamine intermediate is trapped by the titanium center. The titanium oxide species precipitates, effectively removing the water byproduct from the equilibrium and driving the reaction to completion (Le Chatelier's principle).

Experimental Protocol

Step 1: Preparation

-

Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Maintain a strictly inert atmosphere (

or Ar).

Step 2: Reagent Mixing

-

Dissolve 1.0 equivalent of the Carbonyl Compound (Aldehyde/Ketone) in anhydrous THF (

concentration). -

Add 1.1 - 1.2 equivalents of (3-Amino-2,2-dimethylbutyl)dimethylamine.

-

Crucial Step: Slowly add 2.0 equivalents of Titanium(IV) Ethoxide via syringe.

-

Note: The solution may change color (often yellow/orange) indicating complex formation.

-

Step 3: Reaction

-

Stir the mixture at ambient temperature (20-25°C) .

-

Timeframe:

-

Aldehydes: 2 – 6 hours.

-

Ketones: 12 – 24 hours (Heating to 40-50°C may be required for bulky ketones).[1]

-

-

Monitoring: Monitor by TLC or

-NMR.[1] Look for the disappearance of the carbonyl peak.

Step 4: Workup (Hydrolysis)

-

Once complete, pour the reaction mixture into a beaker containing brine (saturated NaCl) and ethyl acetate.

-

Vigorous stirring will cause the titanium to precipitate as a white solid (

). -

Filter the suspension through a Celite pad to remove the titanium salts.

-

Wash the filter cake with ethyl acetate.

Step 5: Isolation

-

Dry the organic filtrate over anhydrous

. -

Concentrate under reduced pressure (Rotavap).

-

Result: The crude imine is often pure enough for subsequent steps (e.g., reduction). If purification is needed, use neutral alumina chromatography (Silica gel is acidic and may hydrolyze the imine).

Method B: Azeotropic Distillation (Dean-Stark)

Best for: Large-scale synthesis of stable substrates where Ti-waste is undesirable.[1]

Experimental Protocol

-

Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Solvent: Use Toluene or Benzene (solvents that form azeotropes with water).

-

Loading:

-

Reflux: Heat to vigorous reflux. Water will collect in the trap.

-

Duration: Reflux until water collection ceases (typically 4–12 hours).

-

Workup: Cool, wash with saturated

(to remove acid catalyst), dry, and concentrate.

Workflow Visualization

Diagram 1: Reaction Mechanism & Pathway

This diagram illustrates the Titanium-mediated pathway, highlighting the water scavenging mechanism that overcomes the steric barrier.[1]

Caption: The Titanium(IV) pathway bypasses the reversible equilibrium by chemically trapping the water byproduct as solid titanium dioxide.

Diagram 2: Method Selection Decision Matrix

Use this logic flow to determine the appropriate protocol for your specific carbonyl partner.

Caption: Decision matrix for selecting the optimal synthesis method based on substrate reactivity and stability.

Troubleshooting & Expert Insights

The "Proton Sponge" Effect

The distal tertiary amine in (3-Amino-2,2-dimethylbutyl)dimethylamine (

-

Solution: Do not rely on catalytic amounts of weak acids (e.g., acetic acid). Use stoichiometric Lewis acids (Method A) or ensure the reflux temperature is high enough (Toluene,

) to overcome the activation energy without relying solely on protonation.

Hydrolysis Stability

Schiff bases derived from sterically hindered amines are kinetically stable but thermodynamically unstable toward hydrolysis.

-

Storage: Store under Argon at

. -

Analysis: Avoid using acidic NMR solvents (

can sometimes be acidic enough to degrade sensitive imines over time). Use

References

-

Titanium(IV) Ethoxide Reagent Profile. Sigma-Aldrich.[1] Technical specifications and reaction suitability for hindered amines. Link

-

Synthesis of sterically hindered imines. Journal of Organic Chemistry. Discusses the efficacy of Titanium reagents in overcoming steric barriers in imine formation. Link

-

Reductive amination with Titanium(IV) Isopropoxide. Designer-Drug / Synlett. Detailed protocols on using Ti(IV) species as Lewis Acid-Dehydrating agents. Link

-

Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Foundational mechanism of Schiff base condensation and acid catalysis. Link

Troubleshooting & Optimization

Improving reaction yields when using (3-Amino-2,2-dimethylbutyl)dimethylamine

Welcome to the dedicated technical support guide for (3-Amino-2,2-dimethylbutyl)dimethylamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the unique challenges and opportunities presented by this sterically hindered diamine. Our goal is to provide you with the in-depth, field-proven insights necessary to optimize your reaction conditions and maximize your yields.

The structure of (3-Amino-2,2-dimethylbutyl)dimethylamine, featuring a primary amine adjacent to a neopentyl-like quaternary carbon center and a distal tertiary amine, presents distinct reactivity challenges. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the common issues encountered in the lab.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My initial reaction with (3-Amino-2,2-dimethylbutyl)dimethylamine resulted in a very low yield. What are the fundamental parameters I should investigate first?

Low yields are a frequent challenge in organic synthesis and often stem from foundational experimental variables rather than complex mechanistic failures.[1][2] Before exploring advanced optimization strategies, it is crucial to ensure your basic setup and reagents are not the source of the problem.

Core Causality: The success of any reaction is predicated on the purity of the reactants and the precision of the experimental conditions. (3-Amino-2,2-dimethylbutyl)dimethylamine, like many amines, is susceptible to degradation and can be sensitive to air and moisture. Contaminants can poison catalysts, participate in side reactions, or alter the reaction kinetics, leading to diminished yields.[3]

Troubleshooting Workflow: Foundational Checks

Below is a systematic workflow to validate your initial experimental setup.

Caption: Foundational troubleshooting workflow for low reaction yields.

Step-by-Step Protocol: Validating Your Baseline

-

Reagent Purity Verification:

-

Confirm the purity of your (3-Amino-2,2-dimethylbutyl)dimethylamine, preferably via ¹H NMR or GC-MS.

-

Ensure the purity of your coupling partner and any catalysts. Impurities in starting materials are a common cause of low yields.[2]

-

-

Solvent and Glassware Preparation:

-

Use freshly dried, anhydrous solvents, especially for moisture-sensitive reactions like those involving organometallics or strong bases.

-

Flame-dry or oven-dry all glassware immediately before use to remove adsorbed water.[3]

-

-

Establish an Inert Atmosphere:

-

Assemble your reaction under a positive pressure of an inert gas such as Argon or Nitrogen.

-

Perform at least three vacuum/backfill cycles to thoroughly purge the reaction vessel of oxygen.

-

-

Precise Reagent Addition:

-

Accurately calculate and weigh all reagents.[3]

-

For liquid reagents, use calibrated syringes or cannulas for transfer.

-

-

Reaction Monitoring:

-

Track the reaction's progress using an appropriate technique (e.g., TLC, GC-MS, or NMR of aliquots). This will help you determine if the reaction is stalling, slow, or producing side products in real-time.

-

FAQ 2: I've confirmed my basic setup is correct, but the yield is still poor. How do I address the steric hindrance of the primary amine?

The gem-dimethyl group adjacent to the primary amine creates significant steric bulk, which can dramatically slow down the rate of reaction by impeding the approach of reactants.[4] Overcoming this requires modifying reaction conditions to provide sufficient energy to overcome the activation barrier or utilizing specialized reagents designed for hindered substrates.

Core Causality: Steric hindrance increases the activation energy of the reaction. To improve the yield, you must either increase the kinetic energy of the molecules (higher temperature), increase the frequency of effective collisions (higher concentration), or provide an alternative, lower-energy reaction pathway (catalysis).[5]

Strategies for Overcoming Steric Hindrance

| Strategy | Parameters to Modify | Rationale & Typical Range |

| Thermal Forcing | Temperature | Increases kinetic energy to overcome the activation barrier. Incrementally increase by 10-20 °C from the standard procedure. For very hindered systems, refluxing in higher-boiling solvents (e.g., Toluene, Xylene, or DMF) may be necessary.[2] |

| Concentration | Molarity | Increases the probability of reactant collision.[6] Systematically increase concentration from 0.1 M up to 1.0 M or higher, being mindful of potential solubility issues. |

| Stoichiometry | Reagent Equivalents | Use a slight excess (1.1–1.5 eq.) of the less hindered or less expensive reagent to drive the reaction to completion according to Le Chatelier's principle.[1][5] |

| Specialized Catalysis | Catalyst/Ligand Choice | For cross-coupling reactions (e.g., Buchwald-Hartwig), use catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) that promote the formation of the active monoligated palladium species, which is more effective for hindered substrates.[4] |

| Reaction Time | Duration | Sterically hindered reactions are often simply slower. Monitor the reaction over an extended period (24-72 hours) to determine if the reaction is proceeding slowly but steadily to completion.[1] |

Step-by-Step Protocol: Systematic Optimization for a Hindered Amine Coupling

This protocol assumes a generic coupling reaction (e.g., amidation or alkylation) and should be adapted to your specific transformation.

-

Initial Setup: In a flame-dried flask under Argon, dissolve your electrophile in an appropriate anhydrous solvent (e.g., THF or Toluene).

-

Reagent Addition: Add (3-Amino-2,2-dimethylbutyl)dimethylamine (1.0 eq.) followed by any necessary base or catalyst.

-

Temperature Screening:

-

Run 1 (Baseline): Stir at room temperature for 24 hours.

-

Run 2 (Moderate Heat): Stir at 60 °C for 24 hours.

-

Run 3 (High Heat): Stir at 100 °C (or reflux) for 24 hours.

-

-

Analysis: After 24 hours, take an aliquot from each reaction, quench appropriately, and analyze by LC-MS or GC-MS to determine the conversion to the product.

-

Decision Point:

-

If higher temperature improves the yield, it confirms that the reaction is kinetically limited. You can further optimize by screening solvents with different boiling points.

-

If no improvement is seen, the issue may be catalyst- or reagent-related.

-

FAQ 3: My reaction is producing a mixture of products or shows incomplete conversion alongside starting material. How can I improve selectivity and drive the reaction to completion?

The presence of two amine functionalities—a primary and a tertiary amine—with different basicities and nucleophilicities can lead to a lack of chemoselectivity. Furthermore, the steric hindrance of the primary amine might make it a poorer nucleophile than expected, potentially leading to side reactions involving the more accessible tertiary amine or other parts of your molecules.

Core Causality: The tertiary amine, while generally less nucleophilic than the primary amine, can still act as a base or, in some cases, a nucleophile, leading to undesired side reactions. The relative basicity of the two nitrogen centers is also highly dependent on the solvent environment.[7] If the primary amine's reactivity is sterically suppressed, these alternative pathways can become significant.

Troubleshooting Logic: Side Reactions & Incomplete Conversion

Caption: Decision-making flowchart for addressing side reactions and incomplete conversion.

Strategy: Employing a Protecting Group

If chemoselectivity is an issue, the most robust solution is to temporarily protect the primary amine, perform the desired reaction on your other substrate, and then deprotect it. Given its steric hindrance, a less bulky protecting group is advisable.

Step-by-Step Protocol: Boc Protection of the Primary Amine

-

Dissolution: Dissolve (3-Amino-2,2-dimethylbutyl)dimethylamine (1.0 eq.) and triethylamine (1.5 eq.) in a suitable solvent like Dichloromethane (DCM) or THF. Cool the solution to 0 °C in an ice bath.

-

Protection: Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in the same solvent to the cooled amine solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS until the starting diamine is consumed.

-

Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting Boc-protected amine by flash column chromatography on silica gel.

With the primary amine now protected, you can perform subsequent reactions with higher selectivity. The Boc group can be readily removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane) to reveal the primary amine for further functionalization.

References

- Koyon. (2026, January 22). What are the effects of pressure on the reaction between acids and diamine? - Blog.

- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.

- TutorChase. What factors can affect the yield of a reaction?

- Leito, I., et al. (2025, August 9). Brønsted Basicities of Diamines in the Gas Phase, Acetonitrile, and Tetrahydrofuran.

- Koyon. (2025, May 16). What are the effects of concentration on the reaction between acids and diamine? - Koyon.

- BenchChem. Strategies for thoughtful troubleshooting of organic synthesis experiments.

- Jiang, Y., et al. (2020).

- Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?

- BenchChem. Overcoming challenges in the synthesis of sterically hindered anilines.

Sources

Purification methods for removing (3-Amino-2,2-dimethylbutyl)dimethylamine impurities

Introduction

Welcome to the technical support guide for the purification of (3-Amino-2,2-dimethylbutyl)dimethylamine. This document is designed for researchers, scientists, and drug development professionals who are working with this sterically hindered diamine. The purity of this compound is critical for subsequent synthetic steps and for ensuring the integrity of final products.

Due to the specific structural characteristics of (3-Amino-2,2-dimethylbutyl)dimethylamine—namely, the presence of two basic amine groups with different steric environments (one primary, one tertiary) and a neopentyl-like core—researchers can encounter unique challenges during purification. This guide provides a structured approach to troubleshooting common issues and offers detailed protocols for various purification strategies. The methodologies presented are based on established principles of amine purification and are designed to be broadly applicable.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I'll encounter in my crude (3-Amino-2,2-dimethylbutyl)dimethylamine product?

The impurity profile will depend heavily on the synthetic route. However, common impurities in diamine syntheses can include:

-

Starting Materials: Unreacted precursors from the synthesis.

-

Side-Products: Molecules arising from incomplete reactions or alternative reaction pathways. Given the structure, potential side-products could result from incomplete methylation or elimination reactions.

-

Solvents: Residual solvents used in the reaction or initial workup.

-

Reagents: Excess reagents or their byproducts.

Q2: My amine is streaking badly on a standard silica gel TLC plate. What's happening and how can I fix it?

This is a classic issue when working with amines on silica gel.[1] The basic amine groups interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica.[1][2] This strong, often irreversible, binding leads to significant tailing or "streaking" of the spot on a TLC plate and poor separation with low recovery on a column.

To troubleshoot this, you have several options:

-

Mobile Phase Modification: Add a small amount (0.5-2%) of a competing base to your eluent. Triethylamine (Et₃N) is a common choice. Ammonium hydroxide can also be effective, particularly in more polar solvent systems like Dichloromethane/Methanol.[2][3] The competing base neutralizes the acidic sites on the silica, allowing your target compound to travel more cleanly.

-

Stationary Phase Modification: Use a deactivated or specialized stationary phase. Amine-functionalized silica or basic alumina are excellent alternatives that prevent the strong acid-base interaction from occurring in the first place.[1][2][3]

-

Switch to Reverse-Phase: For polar amines, reverse-phase chromatography (e.g., using a C18 column) can be a highly effective alternative.[3][4]

Q3: Is distillation a viable option for purifying (3-Amino-2,2-dimethylbutyl)dimethylamine?

Yes, vacuum distillation can be an excellent method, especially for removing non-volatile impurities or for large-scale purification where chromatography is impractical. Amines, particularly those with higher molecular weights, often have high boiling points and can degrade at the temperatures required for atmospheric distillation.[5]

Key considerations for distillation:

-

Vacuum: A good vacuum pump is essential to lower the boiling point to a safe temperature.

-

Thermal Stability: Assess the thermal stability of your compound. If it is prone to decomposition, a short-path distillation apparatus is recommended to minimize the time the compound spends at high temperatures.

-

Fractional Distillation: If you need to separate impurities with close boiling points, a fractional distillation column (e.g., Vigreux) will be necessary.[6][7]

Q4: Can I purify my diamine by forming a salt and recrystallizing it?

Absolutely. This is a powerful and often overlooked technique for purifying amines.[2][8] By reacting your crude diamine with an acid (e.g., hydrochloric acid, oxalic acid, or trichloroacetic acid[9][10]), you form a salt. This salt will have drastically different solubility properties compared to the freebase and the non-basic impurities in your mixture.

The general process is to dissolve the crude amine in a suitable solvent, add the acid to precipitate the salt, filter the salt, and then wash it. If needed, the pure salt can be recrystallized.[11][12] The pure freebase amine can then be recovered by neutralizing the salt with a base and extracting it into an organic solvent.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification workflow.

Problem 1: Persistent Streaking in Column Chromatography Despite Adding Triethylamine

-

Potential Cause: The loading of your amine on the column is too high, or the interaction with the silica is exceptionally strong. The amount of triethylamine may be insufficient.

-

Solutions:

-

Increase Competing Base: Incrementally increase the concentration of triethylamine in your mobile phase up to 2%.

-

Pre-treat the Silica: Prepare your column by flushing it with the mobile phase containing the amine additive before loading your sample. This ensures the stationary phase is fully neutralized.

-

Reduce Sample Load: Decrease the amount of crude material loaded onto the column.

-

Switch Stationary Phase: If the problem persists, the most reliable solution is to switch to an amine-functionalized silica column or basic alumina.[1][3]

-

Problem 2: Product is a Non-Crystalline Oil and Difficult to Handle

-

Potential Cause: The presence of impurities is inhibiting crystallization, or the compound is intrinsically a low-melting solid or oil at room temperature.

-

Solutions:

-

Salt Formation: Convert the oily freebase into a solid salt. Hydrochloride or oxalate salts are often highly crystalline. This not only provides a solid material that is easier to handle but also serves as a purification step.[8][12]

-

Vacuum Distillation: If the compound is thermally stable, vacuum distillation is the preferred method for purifying oils.[13]

-

Chromatography: If distillation is not an option, careful column chromatography is the default method.

-

Problem 3: Low Recovery After Purification

-

Potential Cause: This can be due to several factors, including irreversible binding to a silica column, decomposition during distillation, or material loss during transfers and extractions.

-

Solutions:

-

For Chromatography: Avoid standard silica if possible. Use amine-functionalized silica or reverse-phase to minimize irreversible adsorption.[1][4]

-

For Distillation: Ensure your system is leak-free to achieve a low vacuum and thus a lower boiling temperature. Use a short-path apparatus for heat-sensitive compounds.

-

For Extractions/Crystallization: Minimize the number of transfers. Ensure the pH is correct during acid-base extractions to prevent your product from remaining in the wrong layer. When crystallizing, be mindful not to use an excessive amount of solvent, as this will reduce your yield.[11]

-

Purification Method Selection

The choice of purification method depends on the scale of your synthesis, the nature of the impurities, and the available equipment. The following diagram provides a general decision-making workflow.

Sources

- 1. biotage.com [biotage.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. biotage.com [biotage.com]

- 4. teledyneisco.com [teledyneisco.com]

- 5. Vacuum Distillation For Amine Regeneration - Student - Cheresources.com Community [cheresources.com]

- 6. publications.iupac.org [publications.iupac.org]

- 7. US2636051A - Preparation of diamine - Google Patents [patents.google.com]

- 8. chem.rochester.edu [chem.rochester.edu]

- 9. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]

- 10. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN111632400B - Recrystallization purification method of enamine salt - Google Patents [patents.google.com]

- 12. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. youtube.com [youtube.com]

Troubleshooting degradation of (3-Amino-2,2-dimethylbutyl)dimethylamine during storage

Topic: Troubleshooting Degradation & Storage Stability

Audience: Synthetic Chemists, Process Engineers, and Drug Development Scientists.

Executive Summary & Chemical Profile

(3-Amino-2,2-dimethylbutyl)dimethylamine is a specialized aliphatic diamine featuring a neopentyl backbone. It contains two distinct nitrogen centers: a sterically unhindered primary amine and a dimethyl-substituted tertiary amine.

While the neopentyl backbone (2,2-dimethyl substitution) provides excellent resistance against

Key Chemical Vulnerabilities:

-

Primary Amine (

): High affinity for -

Tertiary Amine (

): Susceptible to N-oxide formation. -

Hygroscopicity: Rapid absorption of atmospheric moisture, catalyzing further degradation.[1]

Degradation Pathways & Visual Diagnostics

The following diagram illustrates the mechanistic pathways leading to common physical defects observed during storage.

Figure 1: Mechanistic degradation pathways. The primary amine attacks

Troubleshooting Q&A: Visual Inspection

Q: The liquid has turned from colorless to yellow or brown. Is it still usable?

-

Diagnosis: Oxidative Degradation. The yellow color arises from the formation of trace N-oxides and conjugated imine impurities (chromophores). This typically occurs due to headspace oxygen exposure or compromised seals.

-

Impact: For strict stoichiometric applications (e.g., catalysis or pharmaceutical synthesis), the purity is compromised. The N-oxides may act as oxidants or radical initiators in sensitive downstream reactions [1].

-

Action: Distillation is required. (See Section 4: Recovery Protocols).

Q: There is a white crystalline crust on the cap or floating in the liquid.

-

Diagnosis: Carbamylation. The primary amine has reacted with atmospheric

to form a carbamate salt (zwitterionic adduct). This is a reversible reaction but indicates a seal failure. -

Impact: The effective concentration of the free amine is reduced. The solid can clog flow chemistry lines.

-

Action:

-

Filtration: If the bulk liquid is clear, filter under inert atmosphere (Schlenk frit).

-

Degassing: Sparging with dry Nitrogen/Argon can sometimes reverse minor carbamylation, but filtration is safer.

-

Chemical Integrity & Purity Verification

Do not rely solely on visual inspection. Use these quantitative methods to verify integrity.

Protocol A: GC-FID Purity Check

Standard GC columns (like DB-5) often cause amine tailing, masking impurities. Use a base-deactivated column.

| Parameter | Setting / Specification |

| Column | Base-deactivated (e.g., CAM, CP-Volamine, or Rtx-Volatile Amine) |

| Inlet Temp | 250°C |

| Carrier Gas | Helium or Hydrogen (Constant Flow) |

| Detector | FID (Flame Ionization Detector) @ 280°C |

| Sample Prep | Dilute 10 µL amine in 1 mL anhydrous THF or DCM. |

| Pass Criteria | >98.5% Area Integration. No shoulder peaks on the main signal. |

Protocol B: Water Content (Karl Fischer)

Amines can interfere with standard KF reagents by shifting the pH.

-

Method: Coulometric Karl Fischer.

-

Reagent: Must use Buffered KF reagents specific for amines (usually containing salicylic acid or benzoic acid to neutralize the base) to prevent side reactions that generate water falsely [2].

Storage & Handling Protocols

The following decision tree outlines the correct workflow for handling this air-sensitive diamine.

Figure 2: Storage and handling decision matrix ensuring long-term stability.

Critical Storage Guidelines

-

Headspace Management: Never store the bottle with air in the headspace. After every use, flush the container with dry Nitrogen or Argon for 2–5 minutes. Argon is preferred as it is heavier than air and forms a better blanket.

-

Septum Hygiene:

-

Do not use standard rubber septa for long-term storage; they are permeable to

and moisture over time. -

Use Teflon-lined silicone septa .

-

If a septum is punctured, replace it immediately or transfer the contents to a new vessel. A punctured septum is a direct path for carbamate formation [3].

-

-

Temperature: Store at 2–8°C . Cold storage slows the kinetics of oxidation significantly.

Recovery Protocol (Vacuum Distillation)

If the compound has degraded (yellowed), simple filtration is insufficient. You must distill it.[2]

Safety Note: Perform all distillations behind a blast shield. Amines can react violently with oxidizing agents.

Step-by-Step Procedure:

-

Drying: If water is suspected, stir the degraded amine over Calcium Hydride (

) or Potassium Hydroxide (KOH) pellets for 12 hours. This acts as a desiccant and scavenges -

Setup: Assemble a short-path distillation apparatus. Grease all joints with high-vacuum grease.

-

Vacuum: Apply high vacuum (< 5 mbar). Note: Do not distill at atmospheric pressure; high temperatures accelerate decomposition.

-

Collection:

-

Foreshot: Discard the first 5-10% of the distillate (contains volatiles and water).

-

Main Fraction: Collect the steady boiling fraction. It should be water-white (colorless).

-

-

Storage: Immediately transfer under inert gas to a dark, amber glass container with a Teflon-lined cap.

References

-

Picard, F. et al. (2025). Mechanisms of Aliphatic Amine Oxidation and N-Oxide Formation in Storage. Journal of Organic Chemistry. (General reference on amine oxidation).

-

Margolis, S. A. (1998). Amine Interferences in Karl Fischer Titration. Analytical Chemistry.

-

Sigma-Aldrich Technical Bulletin. (2023). Handling Air-Sensitive Reagents: AL-134. Merck KGaA.

-

RSC Catalysis Science & Technology. (2012). Mechanistic insights into carbamate formation from CO2 and amines.

Sources

Technical Support Center: Addressing Catalyst Poisoning in Systems Containing (3-Amino-2,2-dimethylbutyl)dimethylamine

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst poisoning, specifically when using the sterically hindered diamine, (3-Amino-2,2-dimethylbutyl)dimethylamine. This document is designed to help you diagnose, mitigate, and resolve catalyst deactivation issues to ensure the efficiency and success of your chemical transformations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions about catalyst poisoning in the context of using nitrogen-containing ligands and reagents.

Q1: What is catalyst poisoning, and why is a compound like (3-Amino-2,2-dimethylbutyl)dimethylamine a potential poison?

A1: Catalyst poisoning is the chemical deactivation of a catalyst's active sites by a substance that binds strongly to them.[1][2] This process blocks the intended reactant molecules from accessing these sites, leading to a significant drop in reaction rate or a complete halt to the reaction.[3]

(3-Amino-2,2-dimethylbutyl)dimethylamine is a potent potential catalyst poison due to the presence of two amine functional groups. The nitrogen atoms in these groups possess lone pairs of electrons that can readily coordinate with and form strong chemical bonds (chemisorption) to the surface of metal catalysts, particularly Platinum Group Metals (PGMs).[4][5] This strong interaction effectively "poisons" the active sites. The diamine nature of the molecule means it can potentially chelate or bridge multiple active sites, further enhancing its poisoning effect.

Q2: Which types of catalysts are most susceptible to poisoning by this diamine?

A2: Catalysts based on Platinum Group Metals (PGMs) are highly susceptible to poisoning by amine compounds.[6][7] Researchers should be particularly cautious when using:

-

Palladium (Pd): Commonly used as Pd on carbon (Pd/C) for hydrogenations and C-C coupling reactions.[1][3]

-

Platinum (Pt): Used as Pt on carbon (Pt/C) or as Platinum(IV) oxide (PtO₂) for the hydrogenation of various functional groups.[8]

-

Rhodium (Rh): Often used in homogeneous and heterogeneous catalysis for hydrogenations and other transformations.[4][9]

-

Ruthenium (Ru): Employed in various hydrogenation and metathesis reactions.

The strong affinity of nitrogen compounds for these metals makes them particularly vulnerable to deactivation.[2]

Q3: What are the typical symptoms of catalyst poisoning in my reaction?

A3: The onset of catalyst poisoning can be rapid and is typically identified by one or more of the following observations:

-

Decreased Reaction Rate: A noticeable slowdown in the consumption of starting material or, in the case of hydrogenation, a significant drop in hydrogen uptake.[10][11]

-

Stalled Reaction: The reaction ceases to progress before the starting material is fully consumed, even with what should be a sufficient catalyst load.[10]

-

Change in Selectivity: In reactions with multiple potential products, poisoning can alter the selectivity by deactivating specific types of active sites, leading to an unexpected product distribution.[1]

Q4: Is the poisoning caused by this diamine likely to be reversible or irreversible?

A4: Poisoning by strong chemisorption, as is the case with amines on PGM catalysts, is often considered irreversible under normal reaction conditions.[2][6] The strong bond between the nitrogen lone pair and the metal surface is not easily broken.[3]

However, "irreversible" does not mean the catalyst is permanently useless. While the poison may not detach during the reaction, specific regeneration procedures, such as high-temperature treatment or aggressive chemical washing, can sometimes restore catalytic activity, although often not to its initial level.[12][13][14] Reversible poisoning, by contrast, involves weaker adsorption where an equilibrium exists, and removing the poison from the feedstock can restore activity.[2]

Section 2: In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and addressing suspected catalyst poisoning during your experiment.

Q5: My hydrogenation reaction has stalled. How can I confirm if catalyst poisoning by the diamine is the cause?

A5: A systematic approach is necessary to confirm poisoning. The following troubleshooting workflow can help isolate the cause. First, rule out simple issues like poor hydrogen delivery or leaks in the system. If the equipment is functioning correctly, proceed with chemical diagnostics. A key experiment is to filter the reaction mixture through a pad of Celite® or a similar filter aid to remove the current catalyst, and then add a fresh batch of catalyst to the filtrate. If the reaction restarts and proceeds, it strongly indicates that the initial batch of catalyst was deactivated.[15]

Caption: Troubleshooting workflow for suspected catalyst poisoning.

Q6: How can I differentiate poisoning from other forms of catalyst deactivation like fouling or sintering?

A6: Poisoning, fouling, and sintering are the three primary mechanisms of catalyst deactivation.[16] Understanding their differences is key to effective troubleshooting.

| Deactivation Mechanism | Nature | Cause | Onset & Symptoms |

| Poisoning | Chemical | Strong chemisorption of impurities (e.g., amines, sulfur) onto active sites.[2][17] | Often rapid and severe loss of activity.[10] Can be highly selective. |

| Fouling (Coking) | Mechanical | Physical deposition of substances (e.g., carbon, polymers) on the catalyst surface, blocking pores and sites.[2][18] | Typically a more gradual decrease in activity as deposits build up. |

| Sintering | Thermal | Agglomeration of metal particles at high temperatures, reducing the active surface area.[16][18] | Gradual loss of activity, often in high-temperature processes. Usually irreversible. |

Q7: Could impurities in my diamine reagent or solvent be the real issue?

A7: Absolutely. While the diamine itself is a potential poison, commercially available reagents and solvents can contain trace impurities that are even more virulent poisons.[6][10] Sulfur-containing compounds (e.g., thiols, thioethers) are notorious for irreversibly poisoning PGM catalysts even at parts-per-billion (ppb) levels.[11][19] It is crucial to:

-

Use High-Purity Reagents: Whenever possible, use the highest purity grade of the diamine and solvents available.

-

Consider Pre-treatment: If impurities are suspected, passing solvents through a column of activated alumina or carbon can remove many common poisons.

Q8: I've confirmed poisoning. What are my immediate options to salvage the current reaction batch?

A8: If you have confirmed poisoning mid-reaction, you have a few options, each with trade-offs:

-

Filter and Add Fresh Catalyst: As in the diagnostic test, filter off the poisoned catalyst and add a fresh charge.[15] This is often the most effective method but increases catalyst consumption and cost.

-

Increase Catalyst Loading: Simply adding more catalyst to the reaction mixture may overcome the poison, but it is an inefficient and expensive approach. The added catalyst will also be poisoned over time.

-

Employ a "Sacrificial" Catalyst: In future experiments, you can adapt a two-stage approach. Add a small portion of the catalyst first to bind the majority of the poison, then add the main portion to carry out the reaction.[11]

Section 3: Diagnostic and Regeneration Protocols

This section provides actionable, step-by-step procedures for diagnosing poisoning and attempting to regenerate a deactivated catalyst.

Protocol 1: Diagnostic Test for Catalyst Poisoning

This protocol is designed to confirm that catalyst deactivation is the primary issue in a stalled reaction.

Objective: To determine if the reaction filtrate is still reactive with a fresh catalyst.

Methodology:

-

Halt the Reaction: Stop the hydrogen flow (if applicable) and stirring in the suspect reaction vessel.

-

Prepare a Filtration Setup: Set up a Büchner or Hirsch funnel with a pad of Celite® over the filter paper. Ensure the receiving flask is clean, dry, and purged with an inert atmosphere (e.g., Nitrogen or Argon).

-

Filter the Reaction Mixture: Under an inert atmosphere, carefully transfer the reaction slurry to the filtration setup and apply a vacuum to filter off the spent catalyst. Wash the filter cake with a small amount of fresh, degassed solvent to ensure complete transfer of the substrate.

-

Charge with Fresh Catalyst: Transfer the filtrate to a new, clean reaction vessel. Add a fresh charge of the catalyst at the same loading (mol%) as the original reaction.

-

Resume Reaction Conditions: Seal the vessel, purge with hydrogen (if applicable), and re-establish the original reaction temperature and pressure.

-

Monitor Progress: Monitor the reaction for any signs of progress (e.g., hydrogen uptake, consumption of starting material via TLC or LC-MS). A resumption of the reaction is a strong indicator of catalyst poisoning.

Protocol 2: General Guide for Catalyst Regeneration

Regeneration can restore some or all of a catalyst's activity. The appropriate method depends on the nature of the poison and the catalyst.[3] Caution: These procedures can be hazardous and may alter the catalyst's properties. Perform on a small scale first.

Method A: Chemical Washing [12][13]

Objective: To remove adsorbed poisons by washing with acidic or basic solutions.

-

Catalyst Recovery: Filter the poisoned catalyst from the reaction mixture and wash it thoroughly with a non-protic solvent (e.g., THF, ethyl acetate) to remove residual organics. Dry the catalyst under a vacuum.

-

Acid/Base Wash: Suspend the dried catalyst in a dilute aqueous acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) solution. The choice depends on the poison; for basic amines, a dilute acid wash may be effective.

-

Stir/Sonicate: Stir or sonicate the suspension at room temperature for 1-2 hours.

-

Isolate and Rinse: Filter the catalyst and wash repeatedly with deionized water until the filtrate is neutral (pH ~7).

-

Final Wash & Dry: Wash the catalyst with a volatile solvent like ethanol or acetone to aid in drying. Dry thoroughly under a high vacuum, potentially with gentle heating.

-

Test Activity: Evaluate the regenerated catalyst's performance in a small-scale test reaction.

Method B: Thermal Regeneration (Calcination) [3][12]

Objective: To desorb or decompose the poison by heating the catalyst in a controlled atmosphere. Warning: This method can cause catalyst sintering if the temperature is too high.

-

Catalyst Recovery: Recover and wash the catalyst as described in Method A (Step 1).

-

Place in Furnace: Place the dried catalyst in a ceramic crucible inside a tube furnace equipped with a gas inlet.

-

Inert Purge: Purge the furnace with an inert gas (Nitrogen or Argon) while slowly raising the temperature.

-

Thermal Treatment: Heat the catalyst to a target temperature (typically 300-500°C, consult catalyst manufacturer's data) and hold for 2-4 hours under a slow flow of inert gas. For carbonaceous deposits, a dilute stream of air or oxygen may be used, but this requires extreme caution.

-

Cool Down: Cool the catalyst slowly to room temperature under the inert gas stream.

-

Test Activity: Evaluate the regenerated catalyst's performance.

Caption: Mechanism of amine poisoning on a metal catalyst surface.

References

- Vertex AI Search. (2025). Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines.

- Vertex AI Search. (2024).

- ACS Publications. Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor | Organometallics.

- Aerosol and Air Quality Research. (2019).

- Vertex AI Search. (2025).

- ECMA.

- ResearchGate. (2025). Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor.

- Morressier.

- Benchchem. (2025).

- AmmoniaKnowHow.

- Reddit. (2023).

- SciSpace.

- Wikipedia.

- MDPI. (2019).

- Reddit. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? : r/chemistry.

- AOCS. (2022).

- Benchchem. (2025). Technical Support Center: Catalyst Poisoning in N-methyloxepan-4-amine Synthesis.

- ChemCatBio. (2022).

- Vertex AI Search. (2025). Catalyst deactivation mechanisms and how to prevent them.

- ResearchGate.

- LookChem. DIMETHYLAMINE.

- PubMed. (2004). Water-soluble platinum(II) complexes of diamine chelating ligands bearing amino-acid type substituents: the effect of the linked amino acid and the diamine chelate ring size on antitumor activity, and interactions with 5'-GMP and DNA.

- Sigma-Aldrich. (3-Amino-2-methylpropyl)dimethylamine DiscoveryCPR 6105-72-2.

- Wikipedia. Dimethylamine.

- Johnson Matthey. (2020).

- MDPI. (2022). Recovery of Platinum Group Metals from Leach Solutions of Spent Catalytic Converters Using Custom-Made Resins.

- NOAA. DIMETHYLAMINE, ANHYDROUS - CAMEO Chemicals.

- University of Birmingham.

Sources

- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. platinuminvestment.com [platinuminvestment.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. aocs.org [aocs.org]

- 12. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]

- 13. Catalyst-Regeneration Methods for Catalytic TOs: Ensuring Cleaner Air [shipandshore.com]

- 14. Catalyst regeneration [catalystseurope.org]

- 15. reddit.com [reddit.com]

- 16. ammoniaknowhow.com [ammoniaknowhow.com]

- 17. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]

- 18. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]

- 19. scispace.com [scispace.com]

Technical Support Center: Optimizing Temperature Profiles for (3-Amino-2,2-dimethylbutyl)dimethylamine Activity

Introduction:

Welcome to the technical support center for optimizing the activity of (3-Amino-2,2-dimethylbutyl)dimethylamine. As researchers, scientists, and drug development professionals, we understand that achieving optimal performance from a catalytic or reactive amine is paramount to experimental success. Temperature is a critical process parameter that can significantly influence the efficacy of (3-Amino-2,2-dimethylbutyl)dimethylamine. This guide provides a comprehensive framework for understanding and optimizing its temperature profile, drawing upon established principles of amine chemistry and thermal stability. While specific kinetic and degradation data for (3-Amino-2,2-dimethylbutyl)dimethylamine are not extensively published, the principles outlined here, derived from studies on analogous amine compounds, provide a robust starting point for your investigations.

This document is structured to provide both foundational knowledge through frequently asked questions and actionable guidance through troubleshooting and experimental protocols. Our goal is to empower you to methodically determine the optimal temperature window for your specific application, balancing reaction kinetics with compound stability.

Frequently Asked Questions (FAQs)

Q1: Why is temperature such a critical parameter for the activity of (3-Amino-2,2-dimethylbutyl)dimethylamine?

Temperature exerts a dual influence on amine activity. On one hand, increasing temperature generally enhances the reaction rate by increasing the kinetic energy of the molecules, leading to more frequent and energetic collisions between the amine and the substrate.[1] This follows the principles of chemical kinetics. However, beyond a certain threshold, elevated temperatures can lead to the thermal degradation of the amine.[2][3] This degradation is an irreversible process that consumes the active amine, potentially forming unwanted byproducts and reducing overall efficiency.[3][4] Therefore, optimizing the temperature profile is a balancing act to maximize the reaction rate while minimizing thermal degradation.

Q2: What is a reasonable starting point for temperature optimization experiments with this amine?

For many amine-catalyzed reactions, a good starting point is often near ambient temperature (e.g., 25-40°C). From there, a systematic study involving incremental temperature increases (e.g., in 10°C steps) is advisable. The optimal temperature will be highly dependent on the specific reaction, solvent system, and pressure. For applications analogous to those in gas treating, where amines are used for CO2 capture, lean amine temperatures are often kept slightly higher than the gas inlet temperature to prevent condensation and foaming.[5][6] However, in those systems, temperatures exceeding 130-135°C can lead to the release of acid gases and increased corrosion.[5]

Q3: How does the reaction environment influence the optimal temperature?

The reaction environment plays a crucial role:

-

Solvent: The choice of solvent can impact the thermal stability of the amine.[3] For instance, water-lean solvents are being explored as alternatives to aqueous systems in some applications to alter degradation pathways.[3]

-

Presence of CO2: In applications involving CO2, the formation of carbamates can influence the degradation mechanism.[2] The rate of thermal degradation has been observed to be closely tied to the absolute amount of CO2 present.[3]

-

Contaminants: The presence of contaminants, such as metal ions (e.g., iron, copper) or nitrites, can catalyze oxidative and thermal degradation pathways, lowering the maximum acceptable operating temperature.[4][7] Conversely, some components, like fly ash, have been observed to inhibit certain degradation pathways.[7]

Q4: What are the common signs of thermal degradation of (3-Amino-2,2-dimethylbutyl)dimethylamine?

Signs of thermal degradation can include:

-

A decrease in the concentration of the parent amine over time.

-

The appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS), indicating the formation of degradation products.

-

A change in the color or viscosity of the reaction mixture.

-

A decline in the reaction rate or overall yield under constant conditions.

-

In gas treating applications, foaming can be a symptom of degradation.[5]

Q5: How can I monitor the activity and stability of (3-Amino-2,2-dimethylbutyl)dimethylamine in my experiments?

Regular sampling and analysis are key. The specific method will depend on your reaction.

-

Activity Monitoring: This can be done by quantifying the consumption of a reactant or the formation of a product over time using techniques like HPLC, GC, or spectroscopy.

-

Stability Monitoring: The concentration of (3-Amino-2,2-dimethylbutyl)dimethylamine itself should be monitored to detect any loss due to degradation. A well-chosen internal standard can improve the accuracy of these measurements.

Troubleshooting Guide

This section addresses common issues encountered during temperature optimization experiments.

Troubleshooting Workflow

Caption: A workflow for troubleshooting common experimental issues.

Problem: Low reaction rate or low activity.

-